molecular formula C13H14O B1395265 2,4-Dicyclopropylbenzaldehyde CAS No. 1245645-99-1

2,4-Dicyclopropylbenzaldehyde

Cat. No. B1395265
M. Wt: 186.25 g/mol
InChI Key: GXPYLTPYTXRBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dicyclopropylbenzaldehyde is a chemical compound with the molecular formula C13H14O . It has an average mass of 186.250 Da and a monoisotopic mass of 186.104462 Da .


Molecular Structure Analysis

The molecular structure of 2,4-Dicyclopropylbenzaldehyde consists of 13 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . Unfortunately, more detailed information about the molecular structure analysis was not found in the available resources.


Physical And Chemical Properties Analysis

2,4-Dicyclopropylbenzaldehyde has a molecular formula of C13H14O, an average mass of 186.250 Da, and a monoisotopic mass of 186.104462 Da . No further information about its physical and chemical properties was found in the available resources.

Scientific Research Applications

Synthesis of Value-Added Chemicals

2,4-Dicyclopropylbenzaldehyde may be utilized in synthetic pathways similar to those used for methylbenzaldehydes. For instance, Moteki, Rowley, and Flaherty (2016) discussed the formation of 2- and 4-Methylbenzaldehyde via sequential aldol condensations in ethanol upgrading reactions, providing a template for the synthesis of similar complex molecules from simpler aldehydes (Takahiko Moteki, A. Rowley, & D. Flaherty, 2016).

Catalytic Oxidation

In catalytic processes, compounds analogous to 2,4-Dicyclopropylbenzaldehyde have been employed. Wu et al. (2016) demonstrated a copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes, suggesting a potential route for modifying and utilizing 2,4-Dicyclopropylbenzaldehyde in similar transformations (Jiang-Ping Wu et al., 2016).

Solid Phase Organic Synthesis

In solid-phase organic synthesis, similar benzaldehyde derivatives have been explored as linkers. Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives in synthesizing secondary amines and amide derivatives, which could imply potential applications for 2,4-Dicyclopropylbenzaldehyde in similar synthetic strategies (E. Swayze, 1997).

Palladium-Catalyzed Cross-Coupling

Bromovinyl aldehyde chemistry, as discussed by Ghosh and Ray (2017), showcases the use of structurally similar aldehydes under palladium-catalyzed conditions for synthesizing biologically and medicinally relevant compounds. This indicates potential roles for 2,4-Dicyclopropylbenzaldehyde in similar synthetic methodologies (Munmun Ghosh & J. Ray, 2017).

Fluorescence Derivatization in Chromatography

The use of 2,4-Dicyclopropylbenzaldehyde could be explored in areas such as fluorescence derivatization in liquid chromatography. Nohta et al. (1994) described the use of dihydroxybenzaldehydes for this purpose, suggesting a similar application for 2,4-Dicyclopropylbenzaldehyde (H. Nohta et al., 1994).

Multicomponent Reactions

2,4-Dicyclopropylbenzaldehyde could be utilized in multicomponent reactions, akin to the use of salicylaldehydes described by Heravi et al. (2018). These reactions often yield heterocyclic systems of interest in pharmaceuticals (M. Heravi et al., 2018).

Anti-cancer Research

In the realm of anti-cancer research, benzaldehyde derivatives have been utilized in the synthesis of N-heterocyclic chalcone derivatives, as investigated by Fegade and Jadhav (2022). This suggests potential applications for 2,4-Dicyclopropylbenzaldehyde in synthesizing compounds with possible anti-cancer properties (B. Fegade & S. Jadhav, 2022).

properties

IUPAC Name

2,4-dicyclopropylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-8-12-6-5-11(9-1-2-9)7-13(12)10-3-4-10/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPYLTPYTXRBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697078
Record name 2,4-Dicyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dicyclopropylbenzaldehyde

CAS RN

1245645-99-1
Record name 2,4-Dicyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dicyclopropylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dicyclopropylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dicyclopropylbenzaldehyde
Reactant of Route 4
2,4-Dicyclopropylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dicyclopropylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dicyclopropylbenzaldehyde

Citations

For This Compound
1
Citations
M Zhang, X Cui, X Chen, L Wang, J Li, Y Wu, L Hou… - Tetrahedron, 2012 - Elsevier
Sphos (2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl) adduct of cyclopalladated ferrocenylimine (IIe) exhibited highly catalytic activity for the Suzuki cross-coupling …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.